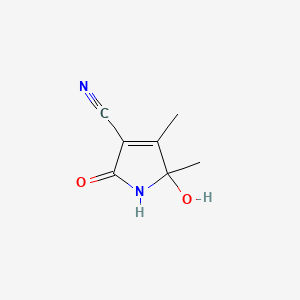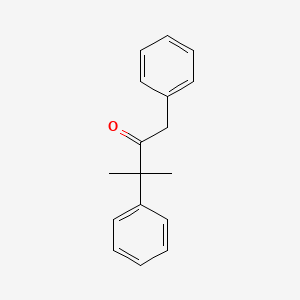
1-Methyl-1H-pyrazole-3,5-dicarbonyl dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-1H-pyrazole-3,5-dicarbonyl dichloride is a chemical compound characterized by a pyrazole ring substituted with a methyl group at the 1-position and two carbonyl chloride groups at the 3 and 5 positions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-pyrazole-3,5-dicarbonyl dichloride typically involves the reaction of 1-methyl-1H-pyrazole with phosgene (carbonyl dichloride). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
1-Methyl-1H-pyrazole+Phosgene→1-Methyl-1H-pyrazole-3,5-dicarbonyl dichloride
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with considerations for safety and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product .
化学反応の分析
Types of Reactions: 1-Methyl-1H-pyrazole-3,5-dicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride groups can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The carbonyl chloride groups can be reduced to form corresponding alcohols or aldehydes.
Oxidation Reactions: The pyrazole ring can undergo oxidation to form pyrazolone derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Major Products Formed:
Amides, esters, and thioesters: from substitution reactions.
Alcohols or aldehydes: from reduction reactions.
Pyrazolone derivatives: from oxidation reactions.
科学的研究の応用
1-Methyl-1H-pyrazole-3,5-dicarbonyl dichloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Medicinal Chemistry: It is used in the development of pharmaceutical agents due to its potential biological activities.
Material Science: It is explored for its use in the synthesis of novel materials with unique properties.
Agricultural Chemistry: It is investigated for its potential use in the development of agrochemicals
作用機序
The mechanism of action of 1-Methyl-1H-pyrazole-3,5-dicarbonyl dichloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride groups are highly reactive, allowing the compound to participate in various chemical transformations. The pyrazole ring can also interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .
類似化合物との比較
1-Methyl-1H-pyrazole-3,5-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of carbonyl chloride groups.
1-Phenyl-1H-pyrazole-3,5-dicarbonyl dichloride: Similar structure but with a phenyl group at the 1-position instead of a methyl group.
3,5-Dimethyl-1H-pyrazole-1-carboxamide: Similar pyrazole ring but with different substituents.
Uniqueness: 1-Methyl-1H-pyrazole-3,5-dicarbonyl dichloride is unique due to the presence of two highly reactive carbonyl chloride groups, which confer distinct reactivity and potential for diverse chemical transformations .
特性
CAS番号 |
90421-57-1 |
|---|---|
分子式 |
C6H4Cl2N2O2 |
分子量 |
207.01 g/mol |
IUPAC名 |
1-methylpyrazole-3,5-dicarbonyl chloride |
InChI |
InChI=1S/C6H4Cl2N2O2/c1-10-4(6(8)12)2-3(9-10)5(7)11/h2H,1H3 |
InChIキー |
SCOKWLFSLVGTFH-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC(=N1)C(=O)Cl)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-{[(4-methyl-1,3-thiazol-2-yl)carbamoyl]amino}benzoate](/img/structure/B13994055.png)
![4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B13994057.png)
![2-[2-[(2-Carboxyphenyl)iminocarbamothioyl]hydrazinyl]benzoic acid](/img/structure/B13994062.png)











